![molecular formula C21H23FN2O3 B2725387 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide CAS No. 921791-82-4](/img/structure/B2725387.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide
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Description
The compound is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen . It has a complex structure with multiple functional groups, including an amide group attached to the benzoxazepine ring and a fluorine atom attached to a benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C21H22F2N2O3 . It has a complex structure with a seven-membered benzoxazepine ring, which likely contributes to its unique chemical properties .Scientific Research Applications
Organocatalytic Asymmetric Mannich Addition
The compound's structural framework has been explored in organocatalytic asymmetric Mannich reactions. Bing Li, Ye Lin, and D. Du (2019) developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, affording various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and enantioselectivities. This showcases the compound's potential in synthesizing pharmacophores with significant medicinal chemistry applications Bing Li, Ye Lin, & D. Du, 2019.
Synthesis and Photophysical Properties
Petr P. Petrovskii et al. (2017) studied the synthesis, crystal structure, and photophysical properties of related structures, demonstrating strong blue emission in dichloromethane. This work indicates the compound's relevance in developing materials with specific optical properties, which could have applications in sensors or organic light-emitting diodes Petr P. Petrovskii et al., 2017.
Solid Support Synthesis
Research by Xiaohu Ouyang, N. Tamayo, and A. Kiselyov (1999) on solid support synthesis of dibenz[b,f]oxazepin derivatives via SNAr methodology demonstrates the compound's utility in efficient chemical synthesis processes. This study highlights the flexibility and high purity of the final products, pointing towards its application in streamlined drug development processes Xiaohu Ouyang, N. Tamayo, & A. Kiselyov, 1999.
Novel Synthesis Approaches
M. Satyanarayana et al. (2021) developed novel synthesis methods for benzoxazole derivatives, employing 1-butyl-3-methylimidazolium tetrafluoroborate as a medium. This innovative approach emphasizes the compound's role in facilitating environmentally friendly and efficient synthesis of potentially bioactive molecules M. Satyanarayana et al., 2021.
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWQBSOFLMSSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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